
N-Acetyl-D-mannosamine hydrate
Overview
Description
N-Acetyl-D-mannosamine hydrate, also known as 2-(Acetylamino)-2-deoxy-D-mannose monohydrate, is a hexosamine monosaccharide. It is a neutral, stable, naturally occurring compound. This compound is the first committed biological precursor of N-acetylneuraminic acid (sialic acid), which plays a crucial role in various biological processes, including cellular communication, immune response, and protection against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic cleavage of sialic acid to produce N-Acetyl-D-mannosamine and pyruvic acid.
Base Catalyzed Epimerization of N-Acetylglucosamine: This chemical process involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine under basic conditions.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method uses rhodium (II) as a catalyst to facilitate the oxidative cyclization of glucal 3-carbamates, resulting in the formation of N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine hydrate is produced on an industrial scale by companies such as New Zealand Pharmaceuticals Ltd. The commercial process typically involves the conversion of N-acetylglucosamine to N-Acetyl-D-mannosamine .
Chemical Reactions Analysis
Biosynthetic Pathways
N-Acetyl-D-mannosamine is primarily involved in the synthesis of N-acetylneuraminic acid (Neu5Ac) through enzymatic reactions. The following key reactions illustrate its role:
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Condensation with Pyruvate : N-Acetyl-D-mannosamine reacts with pyruvate in the presence of N-acetylneuraminic acid lyase (NAL), leading to the formation of Neu5Ac. This reaction follows an ordered Bi-Uni mechanism where pyruvate binds first to form a Schiff base before the addition of N-acetyl-D-mannosamine.
-
Enzymatic Transformation : The enzyme UDP-N-acetylglucosamine 2-epimerase converts UDP-N-acetylglucosamine into N-acetyl-D-mannosamine, which is then phosphorylated to form ManNAc-6-P, facilitating further metabolic pathways.
Reaction Mechanisms
The mechanisms of these reactions involve several key steps:
-
Formation of Schiff Base : The initial step involves the formation of a Schiff base between the enzyme and pyruvate.
-
Aldol Addition : Following the Schiff base formation, aldol addition occurs, resulting in the creation of Neu5Ac.
-
Release of Product : Finally, Neu5Ac is released from the enzyme, completing the catalytic cycle.
Kinetic Parameters
Kinetic studies have provided insights into the efficiency and specificity of these enzymatic reactions. For instance, the kinetic constants for various enzymes involved in these transformations are summarized below:
| Enzyme |
(s
) |
(μM) |
(M
s
) |
|-------------------------------------------|-----------------------------|----------------|-------------------------------------------|
| Non-hydrolyzing UDP-GlcNAc C2-epimerase | 5.7 ± 0.2 | 1370 ± 50 | 4200 ± 200 |
| UDP-ManNAc C6-dehydrogenase | 0.20 ± 0.01 | 22 ± 1 | 8700 ± 400 |
| Neu5Ac synthase | 1.7 ± 0.1 | 2100 ± 200 | 800 ± 50 |
These parameters indicate that UDP-ManNAc C6-dehydrogenase exhibits high catalytic efficiency, crucial for metabolic processes involving N-acetyl-D-mannosamine .
Therapeutic Uses
N-Acetyl-D-mannosamine has therapeutic potential due to its role in increasing sialic acid levels, which can improve various biological functions, such as cell-cell interactions and immune responses. It has been studied for its potential benefits in conditions like GNE myopathy and other metabolic disorders .
Biochemical Research
In biochemical research, N-acetyl-D-mannosamine serves as a substrate for distinguishing and characterizing enzymes like N-acetyl-glucosamine epimerases and aldolases . This characteristic makes it valuable for studying enzyme kinetics and mechanisms.
Scientific Research Applications
Chemistry
N-Acetyl-D-mannosamine hydrate serves as a substrate in enzymatic studies. It is utilized to identify and characterize enzymes such as N-acetyl-glucosamine epimerase and aldolase. These enzymes play essential roles in carbohydrate metabolism and are vital for understanding various biochemical pathways.
Biology
In biological research, N-acetyl-D-mannosamine is critical for synthesizing N-acetylneuraminic acid, a key component of glycoproteins and glycolipids. This synthesis is crucial for glycosylation processes that affect cell signaling, immune response, and cell-cell interactions. The compound's role in cellular functions underscores its importance in developmental biology and immunology.
Medicine
This compound is under investigation for its therapeutic potential in treating congenital disorders of glycosylation and GNE myopathy—a rare muscle-wasting disease. Clinical studies have shown that administering N-acetyl-D-mannosamine can enhance the absorption and bioavailability of sialic acids in the body, which may improve muscle function and reduce symptoms associated with these conditions .
Case Study: GNE Myopathy
A randomized clinical trial demonstrated that the oral administration of N-acetyl-D-mannosamine significantly increased plasma concentrations of both N-acetyl-D-mannosamine and N-acetylneuraminic acid when taken with food, suggesting improved therapeutic efficacy .
Industry
In industrial applications, this compound is utilized in producing sialylated glycoproteins. These glycoproteins are essential for the stability and activity of therapeutic proteins used in biopharmaceuticals. The compound's ability to enhance sialylation can improve the pharmacokinetics and efficacy of these drugs.
Therapeutic Research
Research indicates that N-acetyl-D-mannosamine can be beneficial in treating kidney disorders associated with proteinuria and hematuria due to hyposialylation—an insufficient sialic acid presence on cell membranes. Studies have shown that administration of this compound leads to improved kidney function by enhancing the sialylation of glomerular components, thereby restoring membrane integrity and function .
Case Study: Kidney Disorders
In animal models, administration of N-acetyl-D-mannosamine resulted in decreased proteinuria and improved morphology of podocytes—cells critical for kidney filtration—demonstrating its potential as a therapeutic agent for various renal diseases .
Mechanism of Action
N-Acetyl-D-mannosamine serves as a direct precursor to N-acetylneuraminic acid. When administered, it is taken up by cells and phosphorylated to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. This intermediate is then converted to N-acetylneuraminic acid-9-phosphate, which is subsequently dephosphorylated to yield N-acetylneuraminic acid. The increased availability of N-acetylneuraminic acid leads to enhanced sialylation of glycoproteins and glycolipids, which can ameliorate symptoms in conditions where sialylation is impaired .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: A precursor in the biosynthesis of N-acetylneuraminic acid, similar to N-Acetyl-D-mannosamine.
N-Acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
N-Acetylneuraminic Acid: The final product in the sialic acid biosynthesis pathway, derived from N-Acetyl-D-mannosamine.
Uniqueness
N-Acetyl-D-mannosamine is unique in its role as the first committed precursor in the biosynthesis of N-acetylneuraminic acid. This makes it a critical compound for the sialylation of glycoproteins and glycolipids, which are essential for various biological functions .
Biological Activity
N-Acetyl-D-mannosamine (ManNAc) is a monosaccharide that plays a significant role in various biological processes, particularly as a precursor to sialic acids, which are critical for cellular functions. This article explores the biological activity of ManNAc, focusing on its therapeutic potential, mechanisms of action, and recent findings from clinical studies.
Overview of N-Acetyl-D-mannosamine
N-Acetyl-D-mannosamine is a derivative of mannose and serves as a precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid found on the surfaces of eukaryotic cells. Sialic acids are involved in numerous biological functions, including cell signaling, immune response modulation, and pathogen recognition. The structure of ManNAc is represented as follows:
ManNAc is metabolized intracellularly to produce sialic acids through a series of enzymatic reactions. The key steps include:
- Conversion to UDP-GlcNAc : Cytosolic glucose is converted into UDP-N-acetylglucosamine (UDP-GlcNAc).
- Epimerization : UDP-GlcNAc is epimerized to ManNAc by the enzyme UDP-GlcNAc 2-epimerase.
- Phosphorylation : ManNAc is phosphorylated to ManNAc-6-phosphate by ManNAc kinase.
- Sialic Acid Synthesis : ManNAc-6-phosphate condenses with phosphoenolpyruvate to form Neu5Ac, which is then activated for incorporation into glycoconjugates.
This metabolic pathway highlights the critical role of ManNAc in sialic acid biosynthesis and its potential therapeutic applications.
1. Treatment of Myopathies
Research indicates that ManNAc can be beneficial in treating hereditary inclusion body myopathy (HIBM) and other myopathies. A study demonstrated that administration of ManNAc significantly improved muscle function and reduced proteinuria in affected individuals . The recommended dosage ranges from 1 g to 20 g per day, depending on the severity of the condition.
2. Cognitive Function Improvement
A notable study explored the effects of ManNAc on age-related cognitive dysfunction in dogs. Over two months, dogs treated with ManNAc showed significant improvements in cognitive abilities and active-resting cycles compared to controls . The treatment reduced error trials during learning tasks and enhanced neurogenesis in the hippocampus.
Clinical Studies and Findings
Recent clinical studies have further elucidated the pharmacokinetics and therapeutic benefits of ManNAc:
- Food Interaction Study : A randomized trial assessed the impact of food on the absorption of ManNAc. Results indicated that taking ManNAc with food increased its plasma concentration by 1.6-fold compared to fasting conditions, suggesting that food may enhance its therapeutic efficacy .
- Animal Model Research : In GNE myopathy mouse models, treatment with ManNAc resulted in improved muscle function and increased expression of key metabolic enzymes involved in sialic acid synthesis .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-Acetyl-D-mannosamine (ManNAc) in biological samples?
Quantification of ManNAc in plasma or cell lysates requires sensitive techniques due to its hydrophilic nature. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is widely used, as it resolves ManNAc from interfering metabolites. For example, a validated protocol involves:
- Sample preparation : Deproteinization using methanol or acetonitrile, followed by centrifugation.
- Chromatography : A HILIC column (e.g., BEH Amide) with mobile phases of 10 mM ammonium acetate (pH 6.8) in water and acetonitrile.
- Detection : Multiple Reaction Monitoring (MRM) transitions for ManNAc (m/z 222.1 → 162.1) and its isotopically labeled internal standard (e.g., ¹³C-labeled ManNAc). This method achieves a linear range of 0.1–50 µM with <10% CV .
Q. How should N-Acetyl-D-mannosamine hydrate be stored to ensure stability in laboratory settings?
ManNAc hydrate is hygroscopic and prone to decomposition at elevated temperatures. Optimal storage conditions include:
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis.
- Solubility : Prepare fresh aqueous solutions (soluble up to 100 mg/mL in water or PBS) and avoid repeated freeze-thaw cycles.
- Purity verification : Monitor via NMR (e.g., characteristic anomeric proton signals at δ 4.8–5.2 ppm) or HPLC before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
Discrepancies often arise from variations in hydrate/anhydrous forms, pH, and temperature. To address this:
- Characterize hydrate content : Use thermogravimetric analysis (TGA) to confirm water content (monohydrate: ~8% weight loss at 100–130°C).
- pH-dependent stability : Perform stability studies in buffers (pH 4–9) at 37°C. ManNAc degrades faster in acidic conditions (e.g., t1/2 <24 hours at pH 4) due to acetamide hydrolysis.
- Cross-validate methods : Compare results from orthogonal techniques (e.g., HPLC vs. enzymatic assays) to rule out matrix interference .
Q. What experimental strategies optimize sialylation in mammalian cell cultures using N-Acetyl-D-mannosamine?
ManNAc supplementation enhances sialic acid (Neu5Ac) biosynthesis in CHO, HEK, and BHK cells. Key parameters:
- Concentration : 10–50 mM ManNAc in media, adjusted to avoid cytotoxicity (test via MTT assay).
- Timing : Add during late exponential growth phase for maximum UDP-N-acetylneuraminate synthase activity.
- Combination therapies : Co-supplement with sodium butyrate (1–2 mM) to upregulate CMP-sialic acid transporter expression.
- Validation : Quantify sialic acid via fluorometric assays (e.g., thiobarbituric acid method) or lectin-binding flow cytometry .
Q. How does isotopic labeling of N-Acetyl-D-mannosamine elucidate sialic acid metabolic flux in disease models?
Stable isotope-labeled ManNAc (e.g., ¹³C6-ManNAc) tracks metabolic pathways in genetic disorders like hereditary inclusion body myopathy (HIBM):
- Tracer design : Administer ¹³C6-ManNAc to cell cultures or animal models.
- Pathway analysis : Use LC-MS to trace label incorporation into Neu5Ac, glycoproteins, and UDP-GlcNAc.
- Kinetic modeling : Calculate flux rates through the hexosamine biosynthetic pathway (e.g., impaired GNE kinase activity in HIBM) .
Q. What are the critical considerations for in vivo studies evaluating N-Acetyl-D-mannosamine as a therapeutic for neuromuscular diseases?
Preclinical studies require:
- Dosage optimization : Oral doses of 200–400 mg/kg/day in murine models achieve plasma concentrations >50 µM without hepatotoxicity.
- Bioavailability enhancement : Use prodrugs (e.g., peracetylated ManNAc) to bypass intestinal degradation.
- Endpoint assays : Measure muscle histology (e.g., rimmed vacuoles), sialylated glycoproteins (Western blot with Sambucus nigra lectin), and motor function (rotarod test) .
Q. How can researchers validate the role of N-Acetyl-D-mannosamine in bacterial polysialic acid synthesis?
For studying bacterial capsules (e.g., E. coli K1):
- Knockout models : Delete neuB (ManNAc-6-phosphate epimerase) to disrupt polysialic acid synthesis.
- Rescue experiments : Supplement with 5–10 mM ManNAc and quantify capsule thickness via electron microscopy.
- Competitive inhibition : Use ManNAc analogs (e.g., N-propionyl-D-mannosamine) to assess substrate specificity .
Properties
CAS No. |
3615-17-6 |
---|---|
Molecular Formula |
C8H15NO6 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8-/m0/s1 |
InChI Key |
OVRNDRQMDRJTHS-SHGPDSBTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
4773-29-9 3615-17-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetamido-2-deoxy-D-mannose D-mannose, 2-(acetylamino)-2-deoxy- N-acetyl-D-mannosamine N-acetylmannosamine N-acetylmannosamine, (D)-isomer N-acetylmannosamine, (L)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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